molecular formula C25H20N2O4 B2487070 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 681163-27-9

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2487070
CAS No.: 681163-27-9
M. Wt: 412.445
InChI Key: LLJKQUUNPJGEGW-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indole derivative with a chromene moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole, is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Chromene Synthesis: The chromene moiety is prepared via a Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the indole derivative with the chromene carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.

Biology

Biologically, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its combined indole and chromene structure, which provides unique chemical and biological properties. This dual structure allows for a broader range of interactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-2-3-13-27-20-12-11-19(16-8-6-9-17(22(16)20)24(27)29)26-23(28)18-14-15-7-4-5-10-21(15)31-25(18)30/h4-12,14H,2-3,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJKQUUNPJGEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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